molecular formula C10H8N2O2 B057331 2-Methyl-6-nitroquinoline CAS No. 613-30-9

2-Methyl-6-nitroquinoline

Cat. No.: B057331
CAS No.: 613-30-9
M. Wt: 188.18 g/mol
InChI Key: DXDPHHQJZWWAEH-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroquinoline (CAS 613-30-9) is a high-purity quinoline derivative supplied as a light yellow to white crystalline powder with a typical purity of >98.0% . It has a melting point of 162-170 °C and a molecular weight of 188.18 g/mol . This compound is a key synthetic intermediate and building block in medicinal chemistry and materials science. Its primary research value lies in its role as a precursor in the synthesis of more complex quinoline-based compounds . Quinolines are a prominent class of moieties with broad applications, notably in developing agents with antibacterial, antiviral, anticancer, and antimalarial properties . Furthermore, this compound serves as a model compound in advanced analytical and computational chemistry studies; its vibrational properties have been extensively investigated using FTIR and FT-Raman spectroscopies alongside DFT calculations, providing valuable insights for spectral interpretation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 613-30-9 • Molecular Formula: C10H8N2O2 • Molecular Weight: 188.18 • Purity: >98.0% (GC) • Melting Point: 162 °C to 170 °C • Storage: Recommended storage at room temperature, in a cool and dark place .

Properties

IUPAC Name

2-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPHHQJZWWAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060619
Record name Quinoline, 2-methyl-6-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

613-30-9
Record name 2-Methyl-6-nitroquinoline
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Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
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Record name Quinoline, 2-methyl-6-nitro-
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Record name 2-methyl-6-nitroquinoline
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Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions : 2-Methyl-6-nitroquinoline serves as an important intermediate in the synthesis of various heterocyclic compounds and dyes. Its ability to participate in multiple chemical reactions makes it valuable in organic synthesis .

2. Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, with ongoing investigations into its mechanisms of action against cancer cells .
  • Other Therapeutic Applications : The compound is under investigation for use in developing antipsychotic drugs, blood thinners, anti-inflammatory agents, and treatments for lung and liver infections .

Industrial Applications

1. Bulk Drug Synthesis

  • Recent advancements have highlighted the use of nanomaterial-assisted synthesis methods to improve yield and reduce reaction times for producing this compound. For instance, using silica-functionalized magnetite nanoparticles has been shown to double yield and decrease reaction time from 110 minutes to 80 minutes . This method is particularly relevant for scaling up production in the pharmaceutical industry.

2. Specialty Chemicals

  • The compound is utilized in producing specialty chemicals with specific electronic properties, contributing to advancements in organic electronics .

Case Studies Highlighting Applications

  • Nanomaterial-Assisted Synthesis
    • A study demonstrated that the use of silica-functionalized magnetite nanoparticles significantly improved the yield of this compound during bulk synthesis. This advancement has implications for large-scale pharmaceutical production, particularly for essential drugs like chloroquine and hydroxychloroquine used during the COVID-19 pandemic .
  • Biological Interaction Studies
    • Research focusing on the interactions of this compound with biological macromolecules has revealed potential binding capabilities with enzymes and receptors, suggesting avenues for pharmacological applications .

Mechanism of Action

The biological activity of 2-methyl-6-nitroquinoline is primarily due to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The compound’s mechanism of action often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The nitro group in 2-methyl-6-nitroquinoline increases polarity, resulting in a higher melting point (164°C) compared to 6-methoxyquinaldine (61–65°C, CAS: 1078-28-0), which has a non-polar methoxy substituent . 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a multi-substituted analog, likely exhibits even higher polarity, though its melting point remains unreported .

Table 2: Physical Properties
Compound Substituents Melting Point (°C)
This compound 2-CH₃, 6-NO₂ 164
6-Methoxyquinaldine 2-CH₃, 6-OCH₃ 61–65
6-Fluoro-2-methylquinoline 2-CH₃, 6-F Not reported

Industrial and Pharmaceutical Relevance

This compound is commercially available (e.g., Biopharmacule Speciality Chemicals) and priced competitively due to scalable nanomaterial-assisted synthesis .

Biological Activity

2-Methyl-6-nitroquinoline (C₁₀H₈N₂O₂) is a heterocyclic organic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of both methyl and nitro groups at the 2 and 6 positions, respectively, enhances its reactivity and potential biological activity compared to similar compounds. This article reviews the biological activities of this compound, synthesizing data from various studies to provide a comprehensive understanding of its pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results.
  • Enzyme Interaction : The compound may bind effectively to certain enzymes or receptors, influencing their activity.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential antibacterial properties
AnticancerEffective against specific cancer cell lines
Enzyme InteractionPossible binding to enzymes/receptors

Anticancer Studies

A significant study investigated the effects of quinoline derivatives, including this compound, on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects on MCF-7 cells, with IC₅₀ values indicating effective antiproliferative activity. For instance, related compounds showed IC₅₀ values ranging from 8.50 to 12.51 μM, suggesting that structural modifications can enhance efficacy against cancer cells .

The mechanism of action for this compound remains largely unexplored due to limited research. However, it is hypothesized that the nitro group may contribute to weak oxidizing properties or facilitate interactions with biomolecules through hydrogen bonding or other mechanisms . Further studies are required to elucidate these interactions and their implications for pharmacological applications.

Synthesis and Yield Improvement

Recent advancements in the synthesis of this compound have utilized nanomaterials for enhanced yield and reduced reaction times. A study demonstrated that using silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) improved reaction yields from approximately 20% to over 80% while reducing synthesis time significantly . This method highlights the potential for more efficient production processes in pharmaceutical applications.

Safety and Handling

As with many nitroaromatic compounds, this compound should be handled with caution due to potential hazards:

  • Toxicity : Harmful if swallowed; causes skin irritation .
  • Safety Data Sheets (SDS) provide comprehensive safety information regarding handling, storage, and disposal .

Preparation Methods

Doebner-Miller Reaction

The classical approach involves the condensation of 4-nitroaniline (11 mmol) with crotonaldehyde (14 mmol) in concentrated hydrochloric acid under reflux at 105°C for 1 hour.

Procedure :

  • Dissolution : 1.5 g of 4-nitroaniline is dissolved in concentrated HCl.

  • Aldehyde Addition : 0.95 g of crotonaldehyde is added dropwise over 2 hours.

  • Reflux and Neutralization : The mixture is refluxed, cooled to 25°C, and neutralized with 11 N NaOH.

  • Isolation : The product precipitates as a whitish-yellow solid, recrystallized from methanol.

Outcomes :

  • Yield : 47%.

  • Melting Point : 164–165°C.

  • Purity : Confirmed via thin-layer chromatography (TLC) and melting point analysis.

Limitations of Traditional Methods

  • Low Yield : Side reactions, such as premature cyclization or decomposition, limit efficiency.

  • Extended Reaction Time : 2-hour aldehyde addition followed by 1-hour reflux increases energy consumption.

  • Solvent Waste : Large volumes of HCl and methanol are required for neutralization and recrystallization.

Nanocatalyst-Assisted Synthesis

Silica-Coated Magnetic Nanoparticles (Fe₃O₄@SiO₂)

The integration of 40 nm Fe₃O₄@SiO₂ nanoparticles enhances both condensation and cyclization steps via surface-mediated catalysis.

Procedure :

  • Catalyst Preparation : Nanoparticles are dried at 120°C overnight to remove moisture.

  • Reaction Setup : Identical to the traditional method, with 1.5 g of 4-nitroaniline and 0.95 g of crotonaldehyde.

  • Catalyst Addition : Fe₃O₄@SiO₂ (0.5 wt%) is introduced before reflux.

  • Magnetic Separation : Post-reflux, nanoparticles are isolated using an external magnet, simplifying purification.

Outcomes :

  • Yield : 81%.

  • Reaction Time : Reduced from 110 to 80 minutes.

  • Reusability : Catalysts retain 90% activity after five cycles.

Mechanistic Role of Nanoparticles

The acidic silica surface stabilizes reactive intermediates, such as the α,β-unsaturated aldehyde formed during aldol condensation. This stabilization prevents side reactions and accelerates Michael addition, the rate-determining step in quinoline formation.

Comparative Analysis of Synthesis Methods

ParameterTraditional MethodNanoparticle-Assisted Method
Yield 47%81%
Reaction Time 180 minutes80 minutes
Catalyst NoneFe₃O₄@SiO₂ (0.5 wt%)
Energy Consumption HighModerate
Environmental Impact High solvent wasteReduced waste via catalyst reuse

Characterization and Validation

Spectroscopic Analysis

  • Mass Spectrometry : [M + H]⁺ peak at m/z 190 confirms molecular weight.

  • Infrared Spectroscopy : Nitro group vibrations at 1520 cm⁻¹ and C–N stretching at 1340 cm⁻¹.

  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.5 ppm; methyl group at δ 2.6 ppm.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% with acetonitrile/water mobile phase.

  • Melting Point Consistency : 164–165°C across batches.

Industrial and Research Implications

  • Pharmaceutical Manufacturing : High-yield synthesis supports bulk production of antimalarial precursors.

  • Sustainability : Magnetic catalyst recovery reduces heavy metal waste.

  • Scalability : Nanoparticle-enabled protocols are adaptable to continuous flow reactors.

Q & A

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

  • Methodological Answer : Re-examine computational settings (e.g., scaling factors for DFT frequencies). Compare experimental IR/Raman spectra with simulated spectra using software like GaussView. Consider solvent effects by running computations with implicit solvation models (e.g., PCM). Publish raw spectral data alongside analyzed results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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